n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide
Description
Properties
CAS No. |
5437-22-9 |
|---|---|
Molecular Formula |
C4H8N2S3 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
methylcarbamothioyl N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
MJQUUQZMGJEVJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)SC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of methylamine with carbon disulfide, followed by the addition of methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A: Thiodicarbonic diamide (N,N'-dimethyl)
- Molecular Formula : C₄H₈N₂S₃ (identical to the target compound).
- Key Differences : Despite identical formulas, stereoelectronic variations (e.g., spatial arrangement of substituents) may alter reactivity. For instance, the placement of methyl groups in this compound enhances steric hindrance compared to linear analogs, reducing nucleophilic attack susceptibility .
Compound B: Thiram (Tetramethylthiuram disulfide)
- Molecular Formula : C₆H₁₂N₂S₄
- Comparison: Sulfur Content: Thiram has four sulfur atoms vs. three in the target compound. Applications: Thiram is widely used as a fungicide, whereas the target compound’s applications remain understudied but may involve metal chelation due to its sulfur-rich structure .
Compound C: Metham Sodium (Sodium methyldithiocarbamate)
- Molecular Formula : C₂H₄NNaS₂
- Thermal Stability: The target compound’s higher boiling point (250.7°C) suggests superior thermal stability compared to metham sodium, which decomposes at lower temperatures .
Physicochemical and Computational Data
| Parameter | Target Compound | Thiram | Metham Sodium |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.31 | 240.43 | 129.18 |
| Sulfur Atoms | 3 | 4 | 2 |
| LogP | 1.51 | 3.5 | -0.8 |
| Boiling Point (°C) | 250.7 | 129 (dec.) | Decomposes |
| Hydrogen Bond Donors | 2 | 0 | 1 |
Key Insights :
Research Findings
- Synthetic Utility: The compound’s thiocarbamoyl groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property less pronounced in monosubstituted analogs like methyl dithiocarbamates .
- However, the absence of disulfide bonds (unlike Thiram) may reduce oxidative stress induction .
Biological Activity
n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is a sulfur-containing organic compound with the molecular formula C4H8N2S3. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C4H8N2S3
- InChI : InChI=1/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)/f/h5-6H
Research indicates that compounds similar to this compound may interact with various biological targets, influencing cellular pathways and exhibiting therapeutic potential. The presence of the methylthio group is believed to enhance lipophilicity and membrane permeability, which can affect the compound's bioavailability and interaction with cellular targets.
Cytotoxicity and Antitumor Activity
The incorporation of N-methyl groups in similar compounds has been shown to significantly alter their biological activity. For instance, studies have demonstrated that N-methylation can enhance cytotoxicity against cancer cell lines by modulating interactions with heat-shock proteins (Hsp) such as Hsp90, which is crucial for protein folding and stability in cancer cells .
Case Studies and Research Findings
- Cytotoxic Effects : A study investigating related compounds indicated that modifications at the N-methyl position could lead to increased binding affinity to Hsp90, resulting in enhanced antitumor effects. This suggests that this compound may exhibit similar properties .
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Research on structurally related compounds has shown that they can penetrate the blood-brain barrier effectively, indicating a possibility for central nervous system (CNS) activity .
- Potential for Drug Development : The unique structure of this compound positions it as a candidate for further development in drug discovery programs aimed at treating various diseases, including neurodegenerative disorders and cancers.
Comparative Biological Activity Table
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | TBD | Hsp90 Inhibition | Cancer Treatment |
| N-methyl-1-(1-phenylcyclohexyl)ethanamine | ≤ 30 nM | Triple Reuptake Inhibition | Major Depressive Disorder |
| Methoxymethacrylate Natural Products | TBD | Respiratory Chain Inhibition | Antifungal Agents |
Note: TBD = To Be Determined
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
